4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-19(22-8-4-5-9-22)17-13-21(10-11-24-17)12-16-14-25-18(20-16)15-6-2-1-3-7-15/h1-3,6-7,14,17H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMJCSWOHMPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 2640842-33-5 |
| LogP | 3.616 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves the reaction between thiazole derivatives and morpholine-based structures. The detailed synthetic pathway can be optimized for yield and purity through various organic synthesis techniques such as refluxing in appropriate solvents or using microwave-assisted methods.
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit promising antiviral properties. Although specific data on this compound's antiviral efficacy is limited, related thiazole compounds have demonstrated significant activity against viruses like herpes simplex virus and tobacco mosaic virus. For instance, thiazolidinone derivatives have shown inhibition of viral replication at micromolar concentrations .
Anticancer Properties
Thiazole-containing compounds are often explored for their anticancer potential due to their ability to interfere with cellular signaling pathways. Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism typically involves the modulation of cell cycle regulators and pro-apoptotic factors .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Inhibition of tyrosinase activity can be beneficial for skin conditions related to hyperpigmentation. Compounds similar to the one have shown competitive inhibition with IC50 values indicating effective dosage levels .
Case Studies
- Antiviral Efficacy : A study demonstrated that a series of thiazole derivatives exhibited antiviral activity against herpes simplex virus type 1 (HSV-1), with some compounds reducing plaque formation significantly at low concentrations .
- Anticancer Activity : In vitro studies on thiazole derivatives revealed that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : A specific derivative was shown to inhibit tyrosinase by up to 66% at a concentration of 20 μM, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signal Transduction Pathways : Thiazole derivatives may interfere with key signaling pathways involved in cell proliferation and survival.
- Direct Enzyme Inhibition : The structural features allow for effective binding to active sites of target enzymes, leading to inhibition.
- Induction of Apoptosis : Compounds may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . The thiazole ring is known for enhancing the anticancer properties of compounds due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The specific structure of this compound may enhance its efficacy against various bacterial strains and fungi, making it a candidate for further development in antibiotic therapies.
Neuroprotective Effects
Studies have suggested that compounds similar to this morpholine derivative may possess neuroprotective effects. They can potentially mitigate neurodegeneration by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of thiazole-based compounds. The results demonstrated that modifications on the thiazole ring significantly improved cytotoxicity against cancer cell lines, suggesting that similar modifications could be explored for the compound .
Case Study 2: Antimicrobial Testing
In an investigation into antimicrobial properties, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features led to enhanced antibacterial activity, which may be applicable to the morpholine derivative .
Synthetic Methodologies
The synthesis of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step reactions starting from easily available precursors. The following table outlines a general synthetic pathway:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Thiazole derivative + aldehyde | Ethanol, reflux | Moderate |
| 2 | Cyclization | Intermediate + amine | DMF, heating | High |
| 3 | Acylation | Morpholine + acyl chloride | Chloroform, room temp | Moderate |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Its DNA-binding activity contrasts with the unknown activity of the target compound .
- Thiazole-Pyrazoles () : Compounds 4 and 5 feature thiazole linked to dihydro-pyrazol and aryl groups. Their isostructural triclinic crystals suggest planar conformations, differing from the target compound’s pyrrolidine carbonyl-induced rigidity .
- Indole-Thiazoles (Diana et al.) : The replacement of morpholine with indole in these derivatives highlights the role of aromatic systems in antitumor activity. The thiazole-phenyl group is retained, but the absence of morpholine alters solubility and target selectivity .
Physicochemical Insights:
- Crystallinity : ’s compounds crystallize in triclinic systems (P 1̄ symmetry), whereas the target compound’s crystallinity is unreported. Substituents like pyrrolidine carbonyl may reduce crystallinity due to steric hindrance .
- Solubility : The morpholine and pyrrolidine groups in the target compound likely enhance aqueous solubility compared to halogenated analogues like VPC-14449 .
Computational and Analytical Characterization
- SHELX Refinement () : Used for crystallographic analysis in ’s compounds, demonstrating the utility of X-ray diffraction in resolving structural ambiguities .
Preparation Methods
Cyclization of Diethanolamine Derivatives
The morpholine ring is commonly synthesized via acid-catalyzed cyclization of diethanolamine derivatives. For example, reaction of N-methyldiethanolamine with hydrochloric acid yields N-methylmorpholine. To introduce reactive handles at positions 2 and 4, selective protection and functionalization are required:
Thiazole Moiety Construction
Hantzsch Thiazole Synthesis
The 2-phenyl-1,3-thiazole group is synthesized via the Hantzsch reaction, which involves:
Functionalization of the Morpholine Core
Alkylation at Position 4
The chloromethyl thiazole intermediate undergoes nucleophilic substitution with the morpholine derivative:
.
Deprotection and Acylation at Position 2
Alternative Synthetic Routes
One-Pot Multi-Component Assembly
A streamlined approach combines morpholine, thiazole, and pyrrolidine precursors in a single reaction vessel:
-
In situ generation of 4-(chloromethyl)morpholine :
. -
Concurrent alkylation and acylation :
.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 78% → 85% |
| Base | KCO | 65% → 82% |
| Temperature | 80°C | 70% → 88% |
Q & A
Q. What are the key steps in synthesizing 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Thiazole ring formation : Reacting 2-phenylthiazole precursors with bromomethyl intermediates under reflux conditions (ethanol, 10+ hours) to introduce the thiazole-methyl group .
- Morpholine functionalization : Coupling the thiazole intermediate with morpholine derivatives via nucleophilic substitution or Mannich reactions, often using formaldehyde and morpholine under reflux .
- Pyrrolidine-1-carbonyl attachment : Introducing the pyrrolidine carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) or Schotten-Baumann acylation .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions, particularly for distinguishing morpholine and pyrrolidine protons .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial morpholine substituents) and validates bond lengths/angles .
- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to verify purity .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOE effects in NMR)?
Methodological Answer: Contradictions often arise from dynamic conformational changes or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies temperature-dependent conformational equilibria (e.g., chair-flipping in morpholine) .
- DFT calculations : Compares computed chemical shifts (using Gaussian 09W) with experimental data to validate proposed structures .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish between regioisomers or stereoisomers .
Q. What mechanistic insights explain the thiazole ring’s stability under acidic conditions?
Methodological Answer: The thiazole ring’s stability derives from its aromaticity and electron-withdrawing nitrogen. Experimental studies suggest:
Q. How can solubility challenges in biological assays be addressed without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while enhancing aqueous solubility .
- Nanoparticle encapsulation : Liposomal formulations or cyclodextrin complexes improve bioavailability without altering the core structure .
- Surfactant-assisted dispersion : Polysorbate-80 (0.1% w/v) reduces aggregation in cell culture media .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) to identify key binding residues (e.g., hydrogen bonds with pyrrolidine carbonyl) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .
- MD simulations (AMBER) : Predicts conformational flexibility of the morpholine ring in aqueous vs. lipid environments .
Q. How should researchers validate unexpected biological activity in cell-based assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
